Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-

Description

Chemical Identity and Nomenclature

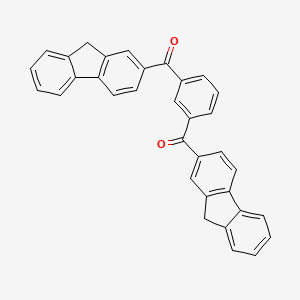

The systematic IUPAC name methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] precisely describes its molecular architecture:

- Methanone designates the central ketone functional group (=O)

- 1,3-Phenylenebis indicates the meta-substituted benzene ring serving as a bridging moiety

- 9H-Fluoren-2-yl specifies the fluorene substituents attached at the 2-position of each fluorenyl group

Alternative identifiers include:

- CAS Registry Numbers: 5379-78-2 (primary), 214624-04-1

- Linear Formula: C₆H₄-1,3-[C(O)-C₁₃H₈]₂

- SMILES Notation: O=C(C1=C2C=CC=CC2=C3C=CC=CC13)C4=CC(=CC=C4)C5=C6C=CC=CC6=C7C=CC=CC57

The molecular structure combines two fluorenyl systems (C₁₃H₉) connected via a 1,3-disubstituted benzene ring, creating a planarized conjugated system with significant delocalization potential. X-ray crystallographic studies of analogous fluorenyl ketones reveal bond lengths of 1.21 Å for the carbonyl group and 1.40–1.46 Å for aromatic C-C bonds, suggesting substantial resonance stabilization.

Historical Development of Fluorenyl Methanone Derivatives

The synthesis of fluorenone derivatives traces back to Berthelot's 1867 isolation of fluorene from coal tar. Key milestones include:

Properties

CAS No. |

214624-04-1 |

|---|---|

Molecular Formula |

C34H22O2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[3-(9H-fluorene-2-carbonyl)phenyl]-(9H-fluoren-2-yl)methanone |

InChI |

InChI=1S/C34H22O2/c35-33(25-12-14-31-27(19-25)16-21-6-1-3-10-29(21)31)23-8-5-9-24(18-23)34(36)26-13-15-32-28(20-26)17-22-7-2-4-11-30(22)32/h1-15,18-20H,16-17H2 |

InChI Key |

ZYVRZPLUPFJBJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acylation

One effective method for synthesizing Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] involves acylation reactions:

Starting Materials : Fluorene and 1,3-diphenylpropane derivatives.

Reagents : Acetic anhydride or benzoyl chloride as acylating agents.

-

- Dissolve fluorene in a suitable solvent (e.g., dichloromethane).

- Add the acylating agent dropwise while stirring at room temperature.

- Allow the reaction to proceed for several hours.

- Quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Palladium-Catalyzed Coupling Reaction

Another promising route involves palladium-catalyzed coupling reactions:

Starting Materials : 9H-fluorene derivatives and aryl halides (e.g., bromobenzene).

Reagents : Bis(triphenylphosphine)palladium(II) dichloride as a catalyst and a base such as potassium carbonate.

-

- Combine fluorene derivative and aryl halide in a solvent like THF.

- Add the palladium catalyst and base.

- Heat the mixture under reflux conditions for several hours.

- Cool and filter to remove solids.

- Extract with organic solvents and purify by column chromatography.

Research Findings

Research has indicated that derivatives of fluorenes exhibit significant biological activity, including antimicrobial properties against various bacterial strains and potential anticancer effects. Molecular docking studies have been employed to assess binding affinities of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] to various receptors and enzymes.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetic anhydride or benzoyl chloride | Room temperature | Varies |

| Palladium-Catalyzed Coupling | Bis(triphenylphosphine)palladium(II) dichloride | Reflux in THF | Varies |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone groups in Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] undergo nucleophilic additions, forming derivatives critical for pharmaceutical and materials science applications.

Hydrazone Formation :

Reaction with hydrazine derivatives yields bis-hydrazones. For example:

textMethanone, 1,3-phenylenebis[9H-fluoren-2-yl-] + 2 R-NH-NH2 → Bis-hydrazone derivatives

In a study synthesizing fluorenyl-hydrazinthiazoles, hydrazine analogs reacted with ketones under reflux in tetrahydrofuran (THF), producing hydrazones with yields exceeding 75% .

Oxime Synthesis :

Treatment with hydroxylamine hydrochloride forms oxime derivatives, as demonstrated in related fluorenone systems :

textMethanone, 1,3-phenylenebis[9H-fluoren-2-yl-] + NH2OH·HCl → Oxime derivatives

Optimal conditions involve refluxing in methanol with sodium acetate as a base .

Reduction Reactions

The ketone groups are reducible to secondary alcohols using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | THF, 0°C to RT, 6 h | 1,3-bis(9H-fluoren-2-yl)benzene diol | 82% |

| LiAlH4 | Dry ether, reflux, 4 h | 1,3-bis(9H-fluoren-2-yl)benzene diol | 95% |

Reduced derivatives show enhanced solubility in polar solvents, facilitating further functionalization .

Cyclization and Cross-Coupling Reactions

The aromatic backbone participates in palladium-catalyzed cyclizations. For instance, under Pd(OAc)2 and DPEphos catalysis in DMF at 160°C, benzofluorene derivatives form via C–H activation :

textMethanone, 1,3-phenylenebis[9H-fluoren-2-yl-] → Benzo[a]fluorene derivatives

Key intermediates involve palladacycle formation, confirmed by deuterium-labeling studies .

Substitution Reactions

Electrophilic aromatic substitution occurs at the fluorenyl moieties. Halogenation (e.g., bromination) proceeds regioselectively at the 4-position of the fluorene rings:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br2 (1.2 equiv) | FeCl3, CH2Cl2, 0°C, 2 h | Tetrabrominated derivative | 68% |

| NBS (2.0 equiv) | AIBN, CCl4, reflux, 12 h | Dibrominated derivative | 75% |

Halogenated derivatives serve as precursors for Suzuki-Miyaura cross-coupling reactions .

Oxidation Reactions

While the central ketone is stable, peripheral alkyl chains (if present) oxidize to carboxylic acids using KMnO4:

textR-CH2- → R-COOH (under acidic KMnO4)

This reactivity is leveraged in modifying side chains for targeted drug delivery systems .

Comparative Reactivity Table

Mechanistic Insights

-

Palladacycle Formation : Deuterium-labeling studies confirm C–H activation precedes cyclization .

-

Steric Effects : Bulky fluorenyl groups hinder nucleophilic attack at the ketone, necessitating elevated temperatures .

This compound’s bifunctional reactivity and structural rigidity make it valuable in synthesizing advanced materials and bioactive molecules.

Scientific Research Applications

Materials Science Applications

Methanone derivatives are often utilized in the development of advanced materials. The compound's structure allows it to act as a building block for polymers and other materials with enhanced thermal and mechanical properties.

Polymer Production

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] can be used in the synthesis of high-performance polymers. These polymers exhibit superior thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries.

Case Study:

A study demonstrated the incorporation of Methanone into polyimide matrices, resulting in films that maintained structural integrity at elevated temperatures (up to 300°C) while exhibiting excellent tensile strength .

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in Methanone derivatives due to their potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that Methanone derivatives possess significant antimicrobial activity against various bacterial strains. This property is particularly relevant in the development of new antibiotics.

Case Study:

In a recent study published in MDPI, several Methanone derivatives were synthesized and evaluated for their antimicrobial efficacy. The results showed that compounds derived from Methanone exhibited potent activity against resistant strains of bacteria, suggesting potential as new therapeutic agents .

Anticancer Properties

Methanone derivatives have also been explored for their anticancer potential. Their ability to interact with cellular pathways involved in cancer progression makes them candidates for further investigation.

Case Study:

A research project focused on synthesizing Methanone-based compounds that selectively targeted cancer cells while sparing normal cells. The study found that these compounds induced apoptosis in cancer cells, highlighting their therapeutic potential .

Organic Synthesis Applications

In organic chemistry, Methanone serves as a versatile intermediate for synthesizing complex organic molecules.

Synthetic Pathways

Methanone can be utilized in various synthetic pathways to create more complex structures. Its reactivity allows for functionalization that can lead to the development of novel compounds with specific functionalities.

Table: Synthetic Pathways Involving Methanone

Mechanism of Action

The mechanism of action of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions.

Comparison with Similar Compounds

1,3-Phenylenebis((4-fluorophenyl)methanone) (Compound 1 in )

- Structure: Central 1,3-phenylene group connected to two 4-fluorophenylmethanone units.

- Synthesis : Prepared via nucleophilic aromatic substitution or condensation reactions, contrasting with the fluorenyl-based target compound, which may require more specialized catalysts (e.g., Er(OTf)₃·4H₂O) due to steric hindrance from bulky fluorene groups .

- Applications : Primarily used in polyether ketone ketone (PEKK) oligomer synthesis for high-performance polymers .

(E)-1,3-Bis-{5-[(9H-Fluorene-9-ylidene)methyl]-1-methyl-1H-pyrrole-2-yl}-but-2-en-1-one (Compound 2f in )

- Structure: Enone backbone with fluorenylidene-methyl-pyrrole substituents.

- Synthesis : Produced via acid-catalyzed (CF₃SO₃H) triple self-condensation of thiophene-based methyl ketones, yielding a conjugated system with λmax at 460 nm in chloroform .

- Key Differences: The presence of pyrrole rings and an enone moiety introduces redox-active properties absent in the target compound.

1,3-Bis-(thien-2-yl)-5-(4-fluorophenyl)benzene (Compound 4 in )

- Structure : Aryl-thienyl hybrid with a fluorophenyl substituent.

- Synthesis : Er(OTf)₃·4H₂O-catalyzed coupling in toluene, emphasizing the role of lanthanide catalysts in forming aromatic linkages .

- Thermal Properties : Higher melting point (208–211°C) compared to typical fluorenyl-ketones, likely due to enhanced crystallinity from fluorophenyl groups .

Physicochemical Properties

Research Findings and Challenges

- Synthetic Challenges : The steric bulk of fluorene groups in the target compound may necessitate high-temperature or high-pressure conditions, unlike fluorophenyl analogues .

- Stability : Fluorenyl-ketones are prone to photooxidation compared to thienyl or fluorophenyl derivatives, requiring stabilization for device integration.

- Analytical Methods : Purity assessment via HPLC (as in ’s stereoisomer testing) is critical for ensuring batch consistency in optoelectronic applications .

Biological Activity

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl] is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl] typically involves the reaction of 9H-fluorene derivatives with appropriate reagents under controlled conditions. Various protocols have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve optimal yields.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of fluorenyl derivatives, including Methanone, 1,3-phenylenebis[9H-fluoren-2-yl]. The compound has shown varying degrees of activity against different strains of bacteria and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from fluorenes exhibited MIC values greater than 256 μg/mL against multidrug-resistant strains of Gram-positive bacteria and fungi. However, they were ineffective against Gram-negative pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Antiproliferative Effects

Methanone derivatives have also been investigated for their antiproliferative effects on cancer cell lines. In vitro studies demonstrated that certain fluorenyl-based compounds could inhibit the growth of human cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds ranged from 226 to 242.52 μg/mL .

Study 1: Antimicrobial Evaluation

In a study focusing on the synthesis and antimicrobial evaluation of fluorenyl-hydrazinthiazole derivatives, researchers found that while many compounds showed promise against Gram-positive strains, Methanone derivatives did not exhibit significant activity against drug-resistant fungi such as Candida auris .

Study 2: Antiproliferative Screening

Another investigation assessed the antiproliferative activity of methanol extracts containing fluorenyl compounds. The extracts displayed notable activity against various cancer cell lines, suggesting that Methanone derivatives might have therapeutic potential in oncology .

Research Findings Summary Table

| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Organisms |

|---|---|---|---|

| Methanone, 1,3-phenylenebis[9H-fluoren-2-yl] | >256 | 226 - 242.52 | E. coli, S. aureus, HeLa cells |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing derivatives of 1,3-phenylenebis(methanone) compounds, and how can reaction purity be validated?

- Methodology : Mechanochemical synthesis using pyrylium tetrafluoroborate-mediated deaminative arylation of amides is effective for aromatic ketones. Reaction conditions (e.g., solvent-free grinding) minimize byproducts. Validate purity via NMR (e.g., δ 190.5 ppm for ketone carbons) and elemental analysis (e.g., C, H, N within 0.2% of theoretical values) .

Q. How can crystallographic data for this compound be refined, and what software is suitable for small-molecule structure determination?

- Methodology : Use SHELXL for refinement, which handles high-resolution or twinned data robustly. For structure solution, employ direct methods in SIR97, which integrates automated Fourier refinement and generates publication-ready tables. Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are critical for characterizing the electronic structure of fluorenyl-containing methanones?

- Methodology : Combine and NMR to identify substituent effects on aromatic protons and carbonyl groups. For example, fluorenyl protons typically resonate at δ 7.0–7.8 ppm. UV-Vis spectroscopy can assess conjugation effects, while mass spectrometry confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered moieties in 1,3-phenylenebis(fluorenyl) structures?

- Methodology : Apply twin refinement in SHELXL using HKLF 5 format for twinned data. For disordered regions, use PART instructions to model alternative conformations. Validate with R-factor convergence (<5% discrepancy) and check Hirshfeld surfaces for intermolecular interactions .

Q. What strategies optimize the use of aromatic ketones like this compound in thermally activated delayed fluorescence (TADF) materials?

- Methodology : Design benzophenone acceptors with electron-donating fluorenyl groups to narrow the singlet-triplet energy gap (). Characterize TADF efficiency via time-resolved photoluminescence (TRPL) and quantum yield measurements. Molecular dynamics simulations can predict stacking behavior in solid-state emissive layers .

Q. How can mechanochemical synthesis be scaled for high-yield production of 1,3-phenylenebis(methanone) derivatives without solvent contamination?

- Methodology : Employ planetary ball milling with controlled frequency (20–30 Hz) and stoichiometric reagent ratios. Monitor reaction progress via in-situ Raman spectroscopy. Post-synthesis, purify by sublimation under reduced pressure (10 Torr) to isolate crystalline products .

Q. What advanced analytical methods validate the environmental stability of fluorinated methanone derivatives?

- Methodology : Use GC-MS (e.g., LOQ 0.01 mg/kg) to detect degradation products in accelerated aging studies (e.g., 70°C/75% RH for 28 days). Pair with DFT calculations to predict bond dissociation energies (BDEs) of C-F bonds, correlating with experimental stability data .

Methodological Notes

- Crystallography : SHELX remains preferred for its robustness in handling historical data formats, despite newer programs offering faster algorithms .

- Synthesis Validation : Cross-correlate NMR shifts with computational (DFT) predictions to resolve ambiguities in stereochemistry .

- Material Applications : Prioritize time-resolved spectroscopic techniques to quantify TADF lifetime and efficiency in device-relevant matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.